molecular formula C7H12N2 B14644366 3-(Propylamino)but-2-enenitrile CAS No. 54644-66-5

3-(Propylamino)but-2-enenitrile

Cat. No.: B14644366
CAS No.: 54644-66-5
M. Wt: 124.18 g/mol
InChI Key: UHGBOHLCMPJYQU-UHFFFAOYSA-N
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Description

3-(Propylamino)but-2-enenitrile is an organic compound with the molecular formula C7H12N2 It features a nitrile group (-CN) and an amino group (-NH2) attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Propylamino)but-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. Microwave-assisted synthesis is also employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(Propylamino)but-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Propylamino)but-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propylamino)but-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

CAS No.

54644-66-5

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

3-(propylamino)but-2-enenitrile

InChI

InChI=1S/C7H12N2/c1-3-6-9-7(2)4-5-8/h4,9H,3,6H2,1-2H3

InChI Key

UHGBOHLCMPJYQU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=CC#N)C

Origin of Product

United States

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